molecular formula C25H20N4O4 B2378717 3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326877-32-0

3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B2378717
CAS No.: 1326877-32-0
M. Wt: 440.459
InChI Key: OCUZJFVNIKFGPI-UHFFFAOYSA-N
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Description

The compound “3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione” is a type of quinazoline-2,4-dione . The quinazoline-2,4-diones scaffold is found in bioactive compounds and commercial drugs, and exhibits important biological activities .


Synthesis Analysis

The synthesis of 3-substituted quinazoline-2,4-diones, including “this compound”, can be achieved through an easy one-pot three-components and straightforward synthesis . This synthesis was designed in both, the catalyst- and solvent-free conditions under microwave irradiation .


Molecular Structure Analysis

The molecular formula of “this compound” is C25H20N4O4. Its molecular weight is 440.459.


Chemical Reactions Analysis

The synthesized compounds were screened for in vitro α-amylase and α-glucosidase inhibitory activity, as well as antioxidants and cytotoxicity . The compounds displayed moderate activity against α-amylase and/or α-glucosidase enzymes compared with the acarbose drug .


Physical and Chemical Properties Analysis

The compound is a white solid . Its melting point is 241.8-242.9 °C .

Scientific Research Applications

Synthesis Techniques

Research has explored various synthesis techniques for compounds structurally related to 3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione, focusing on heterocyclic compounds and quinazoline derivatives. For instance, Gorelik et al. (1971) detailed the formation of quinones through reactions involving hydroquinones and oxidation processes, highlighting the importance of such compounds in chemical synthesis Gorelik, M., Zaitsev, B., Kononova, T. P., & Dokunikhin, N. S. (1971). Chemistry of Heterocyclic Compounds. Similarly, Rajesh et al. (2011) demonstrated a green chemistry approach for synthesizing complex heterocyclic ortho-quinones, emphasizing environmentally friendly protocols Rajesh, S., Bala, B. D., Perumal, S., & Menéndez, J. (2011). Green Chemistry.

Chemical Properties and Reactions

Macías-Ruvalcaba et al. (2004) investigated the electroreduction of α-NH-quinones, revealing insights into proton transfer pathways and hydrogen bond formation in the reduction of quinone derivatives, which could relate to the reactivity and applications of compounds like this compound Macías-ruvalcaba, N., González, I., & Aguilar-Martı́nez, M. (2004). Journal of The Electrochemical Society.

Biological Activity

The study by Maftei et al. (2013) synthesized novel 1,2,4-oxadiazole derivatives, highlighting their antitumor activity, suggesting potential biomedical applications for structurally related quinazoline derivatives Maftei, C. V., Fodor, E., Jones, P., Franz, M. H., Kelter, G., Fiebig, H., & Neda, I. (2013). Beilstein Journal of Organic Chemistry. Furthermore, Poorirani et al. (2018) evaluated the cytotoxic activity of novel quinazolinone derivatives against cancer cell lines, indicating the therapeutic potential of such compounds Poorirani, S., Sadeghian-Rizi, S., Khodarahmi, G., Khajouei, M. R., & Hassanzadeh, F. (2018). Research in Pharmaceutical Sciences.

Mechanism of Action

The molecular docking study revealed that all active compounds displayed a different type of intermolecular interaction in the pocket site of these enzymes .

Properties

IUPAC Name

3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-2-32-21-11-7-6-10-19(21)22-27-23(33-28-22)17-12-13-18-20(14-17)26-25(31)29(24(18)30)15-16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUZJFVNIKFGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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